An In-depth Technical Guide to 2-Methylbutyl 2-methylbutyrate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methylbutyl 2-methylbutyrate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-methylbutyl 2-methylbutyrate (CAS No. 2445-78-5), a branched-chain ester recognized for its significant contributions to the flavor and fragrance industries. Intended for researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the core chemical and physical properties of the compound, supported by detailed spectral analysis, synthesis protocols, reactivity profiles, and safety assessments. Our objective is to furnish a resource that is not only informative but also practical, enabling a deeper understanding and proficient application of this versatile molecule.
Molecular Structure and Core Identifiers
2-Methylbutyl 2-methylbutyrate is an organic compound classified as a fatty acid ester.[1][2] It is structurally composed of a 2-methylbutanol moiety esterified with 2-methylbutanoic acid. This structure, featuring two chiral centers, results in a molecule with a distinct stereochemistry that can influence its sensory properties.
Caption: Chemical structure of 2-Methylbutyl 2-methylbutyrate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-methylbutyl 2-methylbutanoate | [1][2] |
| CAS Number | 2445-78-5 | [3][4] |
| Molecular Formula | C10H20O2 | [2][5] |
| Molecular Weight | 172.26 g/mol | [2][6] |
| Synonyms | 2-methylbutyl 2-methylbutyrate, Butanoic acid, 2-methyl-, 2-methylbutyl ester, FEMA 3359 | [1][6][7] |
| InChI Key | PVYFCGRBIREQLL-UHFFFAOYSA-N | [1][8] |
| SMILES | CCC(C)COC(=O)C(C)CC | [1] |
Physicochemical and Organoleptic Properties
This ester is a colorless to pale yellow liquid under standard conditions.[1][9] Its most notable characteristic is its potent fruity aroma, which has led to its widespread use in consumer products.
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1][9] |
| Odor Profile | Fruity, apple-like, with sweet, waxy, and berry nuances | [7][10][11] |
| Boiling Point | 70-72 °C at 11 mm Hg; 184-187 °C at 760 mm Hg | [3][9][10] |
| Density | 0.847 - 0.856 g/cm³ at 25 °C | [3][12] |
| Refractive Index (n20/D) | 1.411 - 1.417 | [10][13] |
| Flash Point | 67.22 °C (153 °F) | [3][7] |
| Water Solubility | 44.59 mg/L at 25 °C (estimated) | [7][9] |
| log Pow | 3.649 (estimated) | [5] |
The organoleptic profile of 2-methylbutyl 2-methylbutyrate is complex, often described as sweet and fruity with notes of apple, berry, and pineapple.[1][7][11] This complexity makes it a valuable component in creating nuanced fruit flavor profiles in beverages and foods.[13]
Spectroscopic Analysis
Spectroscopic data is crucial for the unambiguous identification and quality control of 2-methylbutyl 2-methylbutyrate. Below is an analysis of its characteristic spectral features.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-methylbutyl 2-methylbutyrate typically does not show a strong molecular ion peak (M+) at m/z 172 due to the lability of the ester bond. The fragmentation pattern is characteristic of branched esters.
Key Fragment Ions:
-
m/z 70: This prominent peak arises from the cleavage of the ester bond, representing the [C5H10]+ fragment from the 2-methylbutyl group.[2]
-
m/z 57: A base peak is often observed at m/z 57, corresponding to the stable tertiary butyl cation [C4H9]+, formed through rearrangement and fragmentation.[2][14]
-
m/z 85: This ion corresponds to the acylium ion [CH3CH2CH(CH3)CO]+, resulting from the cleavage of the C-O bond of the ester.[2]
-
m/z 43 and 41: These smaller fragments are indicative of further fragmentation of the alkyl chains.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 2-methylbutyl 2-methylbutyrate displays characteristic absorption bands that confirm its functional groups.[7]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretching (alkane) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1170 | Strong | C-O stretching (ester) |
The strong absorption at approximately 1735 cm⁻¹ is the most definitive feature, clearly indicating the presence of the ester carbonyl group. The C-O stretch and various C-H bending and stretching vibrations confirm the aliphatic ester structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Multiple signals in the 0.8-1.0 ppm range (triplets and doublets) corresponding to the various methyl groups.
-
Methylene and methine proton signals between 1.1 and 2.5 ppm, likely showing complex splitting patterns.
-
A doublet of doublets or a multiplet around 3.8-4.1 ppm for the -O-CH₂- protons of the alcohol moiety.
Expected ¹³C NMR Features:
-
A signal in the range of 170-175 ppm for the carbonyl carbon.
-
A signal around 60-70 ppm for the -O-CH₂- carbon.
-
Multiple signals in the aliphatic region (10-40 ppm) for the remaining methyl, methylene, and methine carbons.
Synthesis and Reactivity
Laboratory Synthesis: Fischer Esterification
The most common and direct method for synthesizing 2-methylbutyl 2-methylbutyrate is the Fischer esterification of 2-methylbutanol with 2-methylbutanoic acid, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[15][16]
Caption: General reaction scheme for Fischer Esterification.
Detailed Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 2-methylbutanoic acid and 2-methylbutanol in a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant weight).
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product side according to Le Châtelier's principle.[15]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[5]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude ester can be further purified by fractional distillation to obtain a high-purity product.[5][17]
Chemical Reactivity
The chemical behavior of 2-methylbutyl 2-methylbutyrate is primarily dictated by the ester functional group.
-
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible and proceeds via nucleophilic acyl substitution.[18]
-
Transesterification: In the presence of an acid or base catalyst, 2-methylbutyl 2-methylbutyrate can react with another alcohol to form a new ester and 2-methylbutanol. This is an equilibrium-controlled process.[19]
-
Stability: The compound is stable under normal storage conditions. However, it is incompatible with strong oxidizing agents and strong bases, which can promote its decomposition.[12]
Natural Occurrence and Biosynthesis
2-Methylbutyl 2-methylbutyrate is a natural product found in a variety of fruits and plants, including apples, apricots, chamomile, and hops.[3][11] Its presence contributes significantly to the characteristic aroma of these natural sources.
The biosynthesis of this ester in plants typically originates from the amino acid isoleucine. Through a series of enzymatic reactions, isoleucine is catabolized to form both 2-methylbutanoic acid and 2-methylbutanol. These two intermediates are then condensed by an alcohol acyltransferase (AAT) enzyme to form the final ester product.
Caption: Simplified biosynthetic pathway from isoleucine.
Applications in Industry
The primary application of 2-methylbutyl 2-methylbutyrate is as a flavor and fragrance ingredient.[3]
-
Flavor Industry: It is used to impart or enhance fruity notes in a wide range of products, including beverages, baked goods, frozen dairy, and confectionery.[3][13] It is recognized as a flavoring agent by FEMA (Flavor and Extract Manufacturers Association) and JECFA (Joint FAO/WHO Expert Committee on Food Additives).[2][20]
-
Fragrance Industry: In perfumery, it is used as a modifier to add a sweet, fruity character to fragrance compositions, particularly in fruity and floral scents.[1] Recommended usage levels in fragrance concentrates are typically up to 5.0%.[3]
Safety and Toxicology
2-Methylbutyl 2-methylbutyrate has been evaluated for safety in its use as a flavoring agent.
-
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[2]
-
GHS Classification: According to aggregated GHS information, the compound is classified as H411: Toxic to aquatic life with long-lasting effects.[2] Therefore, release to the environment should be avoided.[3]
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment. The material is stable under recommended storage conditions but should be kept away from heat, flames, and strong oxidizing agents.[12]
Conclusion
2-Methylbutyl 2-methylbutyrate is a well-characterized ester with significant commercial value, primarily in the flavor and fragrance sectors. Its distinct fruity aroma, stemming from its unique branched structure, makes it an effective ingredient for creating complex and appealing sensory profiles. A thorough understanding of its physicochemical properties, spectral characteristics, and chemical reactivity is essential for its effective and safe application in research and industrial settings. The synthetic route via Fischer esterification is straightforward and scalable, ensuring its availability for various applications. As with any chemical, adherence to safety and environmental guidelines is paramount.
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ChemicalBook. (2024, April 10). 2-methylbutyl 2-methylbutyrate. Retrieved from [Link]
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Perfumer & Flavorist. (2010, March 15). Adding Complexity to Beverage Fruit Flavors: 2-Methyl Butyl 2-Methyl Butyrate. Retrieved from [Link]
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FlavScents. (n.d.). 2-methyl butyl 2-methyl butyrate. Retrieved from [Link]
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NIST. (n.d.). Butanoic acid, 2-methyl-, 2-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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RIFM. (2022, October 8). RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. Food and Chemical Toxicology. Retrieved from [Link]
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The Good Scents Company. (n.d.). butyl 2-methyl butyrate. Retrieved from [Link]
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ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]
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Quora. (2020, November 20). What is methyl butanoate equation of basic hydrolysis?. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). 2-METHYLBUTYL 2-METHYLBUTYRATE. Retrieved from [Link]
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OSADHI. (n.d.). List of plants having phytochemicals: 2-Methylbutyl 2-methylbutyrate. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 3). mass spectrum of 2-methylbutane fragmentation pattern. Retrieved from [Link]
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Canadian Center of Science and Education. (2018, January 3). Analysis of Butyl Butyrate Mass Spectrum. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
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Scribd. (n.d.). Organic Chemistry Laboratory: Report 8: Fischer Ester Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Butyl 2-methyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 6). Kinetics of synthesis of butyl butyrate by esterification and transesterification in supercritical carbon dioxide. Retrieved from [Link]
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